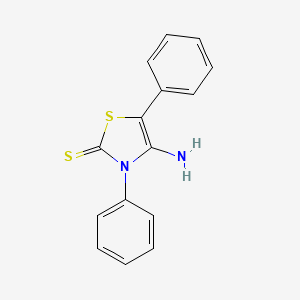![molecular formula C11H9BrN2O3S B7883663 5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B7883663.png)
5-[(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 3,4-Dichloroamphetamine involves several steps:
Starting Material: The synthesis begins with 3,4-Dichlorobenzyl Chloride.
Nitrile Formation: The reaction of 3,4-Dichlorobenzyl Chloride with cyanide anion produces 3,4-Dichlorophenylacetonitrile.
Acetoxy Formation: This intermediate is then reacted with sodium methoxide and ethyl acetate to form Alpha-Acetoxy-3,4-Dichlorobenzeneacetonitrile.
Nitrile Removal: The nitrile group is removed in the presence of sulfuric acid to yield 3,4-Dichlorophenylacetone.
Oxime Formation: The acetone is then converted to an oxime using hydroxylamine.
Reduction: Finally, the oxime is reduced to produce 3,4-Dichloroamphetamine.
Analyse Chemischer Reaktionen
3,4-Dichloroamphetamine undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3,4-Dichloroamphetamine has been studied extensively in scientific research:
Chemistry: It is used as a precursor in the synthesis of other pharmacologically active compounds.
Biology: The compound is used to study the serotonin system due to its ability to release serotonin.
Medicine: Research has explored its potential therapeutic effects and its role as a neurotoxin.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
3,4-Dichloroamphetamine acts primarily as a serotonin releasing agent. It binds to the serotonin transporter with high affinity, leading to the release of serotonin into the synaptic cleft. This action results in increased serotonin levels, which can affect mood, cognition, and other physiological processes. The compound also inhibits monoamine oxidase, an enzyme responsible for the breakdown of serotonin, further enhancing its effects .
Vergleich Mit ähnlichen Verbindungen
3,4-Dichloroamphetamine is similar to other amphetamine derivatives such as:
Para-chloroamphetamine: Both compounds act as serotonin releasing agents, but 3,4-Dichloroamphetamine has slightly lower potency.
3-Methoxy-4-methylamphetamine: This compound also affects the serotonin system but has different pharmacological properties.
Cericlamine: Another serotonin releasing agent with distinct chemical structure and effects.
The uniqueness of 3,4-Dichloroamphetamine lies in its specific binding affinity and its dual role as a serotonin releasing agent and monoamine oxidase inhibitor .
Eigenschaften
IUPAC Name |
5-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3S/c1-17-8-4-6(12)2-5(9(8)15)3-7-10(16)14-11(18)13-7/h2-4,15H,1H3,(H2,13,14,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLYAEDUIKQBOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C2C(=O)NC(=S)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-oxobenzo[cd]indol-1(2H)-yl)propyl methanesulfonate](/img/structure/B7883602.png)

![N-(4-methoxyphenyl)-4-methyl-N-[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B7883609.png)



![methyl {[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}acetate](/img/structure/B7883645.png)
![1-methoxy-4-[2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B7883649.png)

![{4-Methyl[(4-methyl-3-nitrophenyl)sulfonyl]-3-nitroanilino}acetic acid](/img/structure/B7883661.png)
![2,9,9-Trimethyl-4-phenyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B7883670.png)


